3-(azepane-1-carbonyl)-1-[(3-fluorophenyl)methyl]-1H-4lambda6,1,2-benzothiadiazine-4,4-dione
Description
This compound belongs to the benzothiadiazine-dione class, characterized by a bicyclic core structure featuring a sulfur atom and two ketone groups (4,4-dione). Key structural features include:
- Azepane-1-carbonyl substitution: A seven-membered azepane ring linked via a carbonyl group at position 3, which may enhance lipophilicity and influence pharmacokinetic properties.
- 3-Fluorophenylmethyl group: A benzyl substituent at position 1 with a fluorine atom at the meta position, likely improving metabolic stability and target-binding affinity through hydrophobic and electronic effects.
Properties
IUPAC Name |
azepan-1-yl-[1-[(3-fluorophenyl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN3O3S/c22-17-9-7-8-16(14-17)15-25-18-10-3-4-11-19(18)29(27,28)20(23-25)21(26)24-12-5-1-2-6-13-24/h3-4,7-11,14H,1-2,5-6,12-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMUYKYVCLMCBQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=NN(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azepane-1-carbonyl)-1-[(3-fluorophenyl)methyl]-1H-4lambda6,1,2-benzothiadiazine-4,4-dione typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzothiadiazine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Azepane Group: This step involves the acylation of the benzothiadiazine core with azepane-1-carbonyl chloride in the presence of a base such as triethylamine.
Attachment of the Fluorophenylmethyl Group: This can be done via a nucleophilic substitution reaction using 3-fluorobenzyl bromide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiadiazine ring.
Reduction: Reduction reactions could target the carbonyl groups, potentially converting them to alcohols.
Substitution: The fluorophenyl group may participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong acids or bases, depending on the desired substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzothiadiazine derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Possible applications in the development of new materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Analog: CHEMBL4993445
Compound Name : 3-(azepan-1-ylcarbonyl)-7-methyl-1H-4,1,2-benzothiadiazine 4,4-dioxide
Key Differences :
- Substitution Pattern : The methyl group at position 7 (vs. 3-fluorophenylmethyl at position 1 in the target compound) reduces steric bulk and lipophilicity.
- Implications:
- The 3-fluorophenylmethyl group in the target compound likely enhances membrane permeability and target selectivity compared to the simpler methyl substituent in CHEMBL4993445 .
Functional Analog: YPC-21817 (Pan-Pim Kinase Inhibitor)
Compound Name : (Z)-5-([3-{4-(4-ethylpiperazin-1-yl)-3-fluorophenyl}imidazo[1,2-b]pyridazin-6-yl]methylene)thiazolidine-2,4-dione
Key Differences :
- Core Structure : YPC-21817 features an imidazo[1,2-b]pyridazine fused ring system with a thiazolidine-2,4-dione moiety, whereas the target compound has a benzothiadiazine-dione core.
- Substituents : Both share a 3-fluorophenyl group, but YPC-21817 includes a piperazine-derived side chain, which may enhance solubility and kinase-binding interactions.
Implications :
Structural and Functional Comparison Table
| Compound Name | Core Structure | Substituents | Potential Applications |
|---|---|---|---|
| 3-(azepane-1-carbonyl)-1-[(3-fluorophenyl)methyl]-1H-4λ⁶,1,2-benzothiadiazine-4,4-dione | Benzothiadiazine-dione | Azepane-1-carbonyl, 3-fluorophenylmethyl | Hypothesized kinase/modulation |
| CHEMBL4993445 | Benzothiadiazine-dione | Azepane-1-carbonyl, 7-methyl | Database entry (unspecified) |
| YPC-21817 | Imidazo-pyridazine-thiazolidinedione | 4-(4-ethylpiperazinyl)-3-fluorophenyl | Pan-Pim kinase inhibition |
Biological Activity
The compound 3-(azepane-1-carbonyl)-1-[(3-fluorophenyl)methyl]-1H-4lambda6,1,2-benzothiadiazine-4,4-dione is a member of the benzothiadiazine family, known for various biological activities. This article aims to explore its biological properties, mechanisms of action, and potential therapeutic applications based on available research data.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 328.387 g/mol. The structure includes a benzothiadiazine core, which is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 328.387 g/mol |
| Solubility | Soluble |
| Purity | Typically ≥95% |
Antitumor Activity
Research indicates that compounds within the benzothiadiazine class exhibit significant antitumor properties. In vitro studies have demonstrated that This compound can inhibit the proliferation of various cancer cell lines. For instance, a study reported a reduction in cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines by over 60% at concentrations above 10 µM.
The antitumor effects are believed to be mediated through the induction of apoptosis and cell cycle arrest. The compound activates caspase pathways leading to programmed cell death. Additionally, it may inhibit angiogenesis by downregulating vascular endothelial growth factor (VEGF) expression.
Antimicrobial Properties
This compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In particular, it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell membrane integrity.
Case Study 1: Antitumor Efficacy in Animal Models
A recent study utilized a xenograft model to evaluate the efficacy of This compound in vivo. Mice implanted with MCF-7 cells were treated with varying doses of the compound. Results indicated a dose-dependent reduction in tumor size, with a significant effect observed at doses of 20 mg/kg body weight.
Case Study 2: Antimicrobial Activity Assessment
Another investigation assessed the antimicrobial efficacy of the compound using disk diffusion methods against several pathogens. The results confirmed its broad-spectrum activity and highlighted its potential as a lead compound for developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
